

# 16:0 DAP Cationic Lipid: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: 16:0 DAP

Cat. No.: B3044091

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of the cationic lipid **16:0 DAP** (1,2-dipalmitoyl-3-dimethylammonium-propane). It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, particularly those engaged in the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery. This guide covers the physicochemical properties, synthesis, formulation, and biological activity of **16:0 DAP**, supported by detailed experimental protocols and visual representations of key processes.

## Core Properties of 16:0 DAP

**16:0 DAP** is a synthetic, ionizable cationic lipid that has gained significant attention for its application in gene delivery systems. Its structure, comprising a dimethylammonium headgroup and two palmitoyl (16:0) lipid tails, imparts a pH-sensitive positive charge, a critical feature for efficient nucleic acid encapsulation and intracellular delivery.

## Physicochemical Properties

The physicochemical characteristics of **16:0 DAP** are fundamental to its function in LNP formulations. These properties influence the stability of the nanoparticles, their interaction with biological membranes, and the ultimate efficiency of cargo delivery.

Property	Value	Reference
Chemical Name	1,2-dipalmitoyl-3-dimethylammonium-propane	[1]
Synonyms	DPDAP, 16:0 DAP	[1]
Molecular Formula	C <sub>37</sub> H <sub>73</sub> NO <sub>4</sub>	[1]
Molecular Weight	595.98 g/mol	[1][2]
CAS Number	96326-74-8	
Appearance	White to off-white solid	
Solubility	Soluble in Chloroform and DMSO (with heating)	
pKa	5.29	
Purity	≥95%	

## Role in Lipid Nanoparticles

**16:0 DAP** is a key component in the formulation of LNPs, which are effective carriers for various nucleic acid-based therapeutics, including messenger RNA (mRNA), small interfering RNA (siRNA), and microRNA (miRNA). The positive charge of the **16:0 DAP** headgroup at acidic pH facilitates the encapsulation of negatively charged nucleic acids. Upon cellular uptake and endosomal acidification, the protonation of the dimethylamino group is thought to play a crucial role in endosomal escape, a critical step for the cytoplasmic delivery of the cargo.

## Experimental Protocols

This section provides detailed methodologies for the synthesis of a **16:0 DAP** analogue, its formulation into LNPs, and the subsequent evaluation of its biological activity.

### Synthesis of 1,2-dipalmitoyl-3-dimethylammonium-propane (**16:0 DAP**)

While a specific, detailed protocol for the synthesis of **16:0 DAP** is not readily available in the public domain, a representative procedure can be adapted from the synthesis of the structurally

similar cationic lipid, 1,2-dioleoyl-3-dimethylammonium-propane (DODMA). This synthesis involves the alkylation of 3-(dimethylamino)-1,2-propanediol with palmitoyl chloride.

#### Materials:

- 3-(Dimethylamino)-1,2-propanediol
- Palmitoyl chloride
- Anhydrous toluene
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate, triethylamine)

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-(dimethylamino)-1,2-propanediol (1.0 equivalent) in anhydrous toluene.
- **Deprotonation:** Under a nitrogen atmosphere, carefully add sodium hydride (2.5 equivalents) portion-wise to the stirred solution at room temperature. Stir the resulting suspension at room temperature for 1 hour.
- **Acylation:** Add palmitoyl chloride (2.2 equivalents) dropwise to the reaction mixture via the dropping funnel.
- **Reaction:** Heat the reaction mixture to reflux and maintain for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature and quench the excess sodium hydride by the slow addition of ethanol, followed by water.

- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexane with a small percentage of triethylamine) to yield the pure 1,2-dipalmitoyl-3-dimethylammonium-propane.
- **Characterization:** Confirm the identity and purity of the final product using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

## Formulation of 16:0 DAP-Containing Lipid Nanoparticles

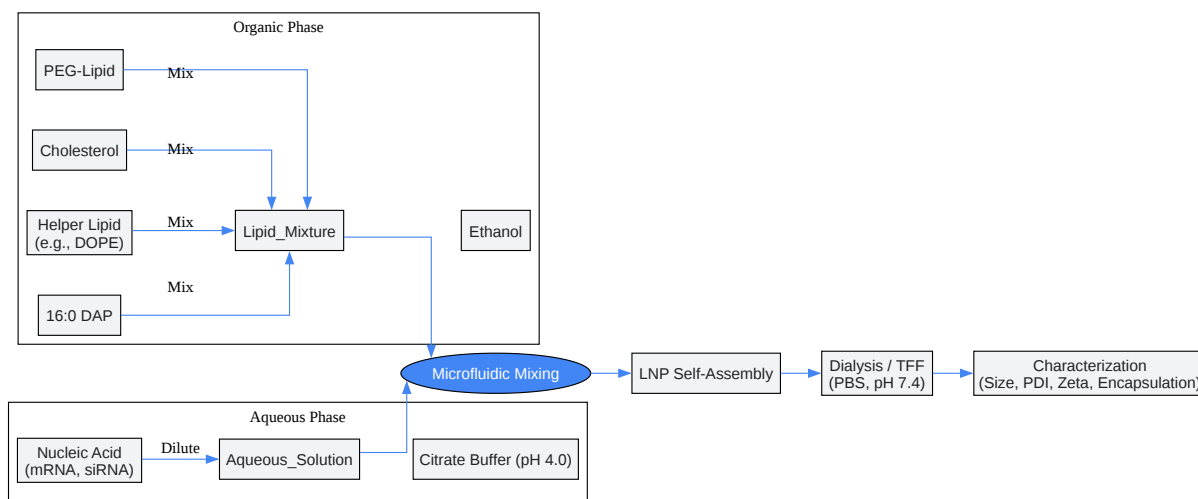
LNPs encapsulating nucleic acids can be prepared using various methods, with microfluidic mixing being a common and reproducible technique.

Materials:

- **16:0 DAP**
- Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)
- Cholesterol
- PEG-lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000, DMG-PEG 2000)
- Nucleic acid (e.g., mRNA, siRNA)
- Ethanol
- Citrate buffer (pH 4.0)
- Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

- **Lipid Stock Preparation:** Prepare stock solutions of **16:0 DAP**, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at desired concentrations.
- **Lipid Mixture:** In an Eppendorf tube, combine the lipid stock solutions at a specific molar ratio (e.g., 50:10:38.5:1.5 of **16:0 DAP**:DOPE:Cholesterol:DMG-PEG 2000).
- **Aqueous Phase Preparation:** In a separate RNase-free tube, dilute the nucleic acid in citrate buffer (pH 4.0).
- **Microfluidic Mixing:** Load the lipid mixture in ethanol into one syringe and the nucleic acid in citrate buffer into another syringe of a microfluidic mixing device (e.g., NanoAssemblr).
- **LNP Formation:** Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing induces the self-assembly of the lipids around the nucleic acid, forming LNPs.
- **Dialysis/Buffer Exchange:** Dialyze the resulting LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove the ethanol and exchange the buffer. Alternatively, use tangential flow filtration for buffer exchange.
- **Characterization:** Characterize the LNPs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Determine the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).



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Caption: Workflow for Lipid Nanoparticle (LNP) Formulation.

## In Vitro Transfection Efficiency Assay

The ability of **16:0 DAP**-LNPs to deliver functional nucleic acids into cells is a key measure of their performance. This can be assessed by transfecting cells with a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) and quantifying its expression.

Materials:

- Cell line (e.g., HeLa, HEK293)
- Complete cell culture medium
- **16:0 DAP**-LNPs encapsulating reporter gene mRNA or plasmid DNA
- 96-well cell culture plates
- Lysis buffer (for luciferase assay)
- Luciferase assay substrate
- Luminometer or fluorescence microscope/plate reader (for GFP)

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-90% confluency on the day of transfection.
- LNP Treatment: On the day of transfection, replace the cell culture medium with fresh medium containing various concentrations of the **16:0 DAP**-LNPs.
- Incubation: Incubate the cells with the LNPs for a defined period (e.g., 24-48 hours) at 37°C in a CO<sub>2</sub> incubator.
- Quantification of Reporter Gene Expression:
  - Luciferase: Aspirate the medium, wash the cells with PBS, and add lysis buffer. After a short incubation, transfer the cell lysate to a luminometer plate, add the luciferase substrate, and measure the luminescence.
  - GFP: Visualize GFP expression using a fluorescence microscope or quantify the fluorescence intensity using a plate reader.
- Data Analysis: Normalize the reporter gene expression to the total protein concentration in each well (for luciferase) or the number of cells.

## Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of the LNP formulations. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

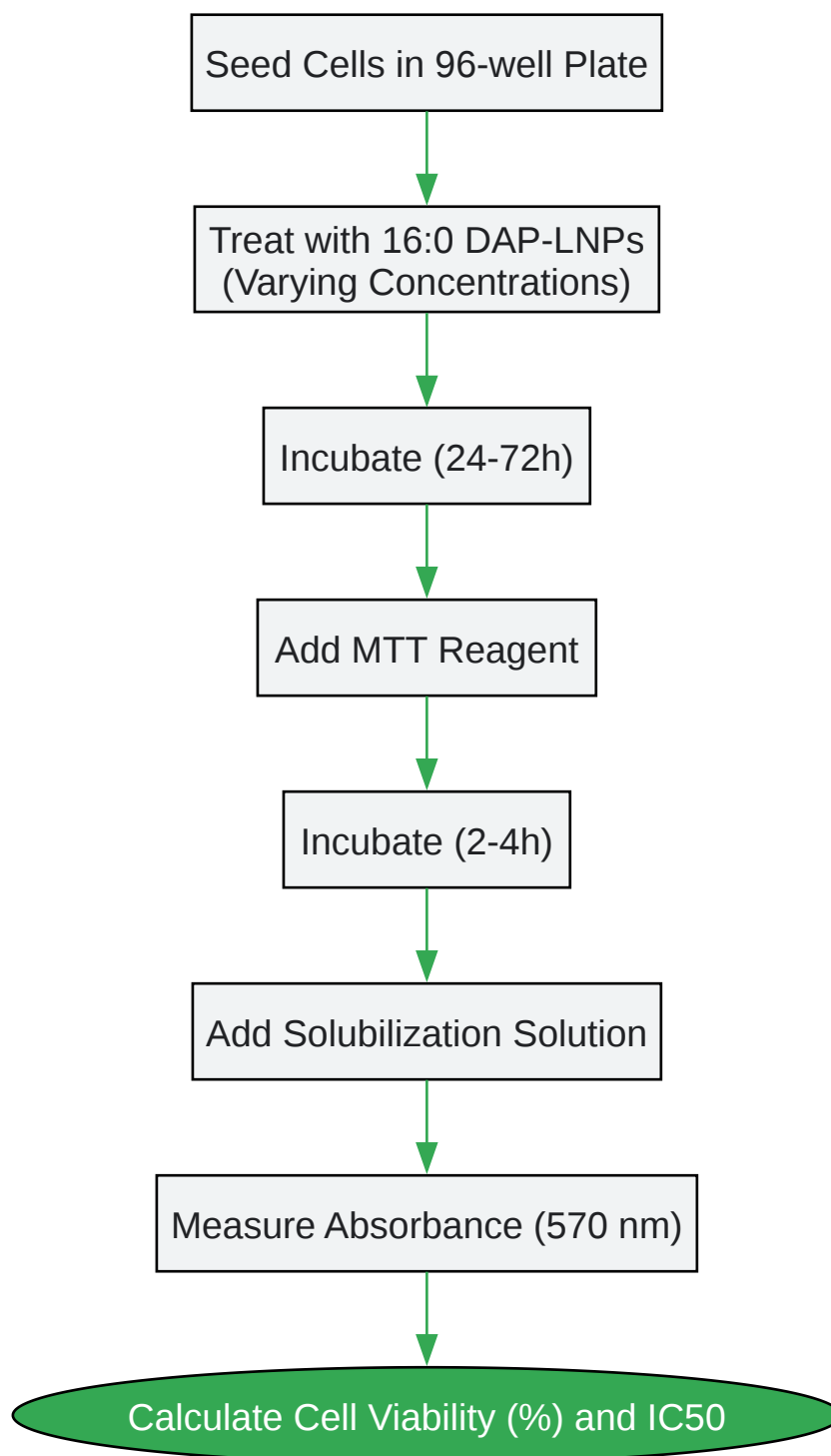
Materials:

- Cell line (e.g., HeLa, HEK293)
- Complete cell culture medium
- **16:0 DAP-LNPs**
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Procedure:

- **Cell Seeding and Treatment:** Follow steps 1 and 2 of the in vitro transfection efficiency assay protocol.
- **MTT Addition:** After the desired incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
- **Formazan Crystal Formation:** Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
- **Solubilization:** Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the absorbance of untreated control cells. Determine the IC<sub>50</sub> value (the concentration of LNPs that causes 50% inhibition

of cell viability).



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Caption: Workflow for MTT Cytotoxicity Assay.

## Biological Performance

The efficacy of **16:0 DAP** as a delivery vehicle is determined by its transfection efficiency and its cytotoxicity profile. While extensive quantitative data specifically for **16:0 DAP** is not widely available in publicly accessible literature, the following tables provide a template for how such data would be presented.

### Transfection Efficiency

The transfection efficiency of **16:0 DAP**-based LNPs is cell-type dependent and influenced by the formulation parameters.

Cell Line	Nucleic Acid	Molar Ratio (16:0 DAP:Helper:C hol:PEG)	Transfection Efficiency (%)	Reference
HeLa	pCMV-Luc	Data not available	Data not available	
HEK293	GFP mRNA	Data not available	Data not available	
A549	siRNA	Data not available	Data not available	

Researchers are encouraged to perform optimization studies to determine the ideal formulation for their specific application.

### Cytotoxicity

The cytotoxicity of cationic lipids is a critical consideration in the development of safe and effective drug delivery systems.

Cell Line	Assay	IC <sub>50</sub> (µg/mL)	Reference
HeLa	MTT	Data not available	
HEK293	MTT	Data not available	
MCF-7	MTT	Data not available	

The cytotoxicity of **16:0 DAP**-LNPs is expected to be dose-dependent and influenced by the overall formulation composition.

## Cellular Uptake and Endosomal Escape

The successful delivery of nucleic acids to the cytoplasm relies on the efficient cellular uptake of the LNPs and their subsequent escape from the endosomal pathway.

Caption: Cellular Uptake and Endosomal Escape Pathway.

Cationic lipoplexes, including those formulated with **16:0 DAP**, are primarily internalized by cells through endocytosis, with clathrin-mediated endocytosis and macropinocytosis being the major pathways. Once inside the cell, the LNPs are trafficked through the endosomal system, moving from early to late endosomes. The environment within the late endosomes becomes increasingly acidic.

This drop in pH is a critical trigger for endosomal escape. The dimethylamino headgroup of **16:0 DAP**, with a pKa of 5.29, becomes protonated in the acidic environment of the late endosome. This protonation leads to a net positive charge on the LNP surface, which is thought to promote interaction with the anionic lipids of the endosomal membrane. This interaction can lead to membrane destabilization and the formation of non-bilayer lipid structures, ultimately resulting in the release of the nucleic acid cargo into the cytoplasm, where it can exert its therapeutic effect. Failure to escape the endosome leads to the trafficking of the LNP to the lysosome for degradation.

## Conclusion

**16:0 DAP** is a versatile and effective cationic lipid for the formulation of lipid nanoparticles for nucleic acid delivery. Its pH-sensitive nature is a key attribute that facilitates both the

encapsulation of genetic material and its subsequent release into the cytoplasm of target cells. While further research is needed to fully quantify its biological performance across a wide range of cell types and applications, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of **16:0 DAP** in their therapeutic strategies. As with any delivery system, careful optimization of the LNP formulation and thorough characterization of its biological activity are essential for achieving successful outcomes.

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